4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a 3-methylbutyl group, two nitro groups, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. The process often includes nitration, alkylation, and introduction of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the benzimidazole core.
Scientific Research Applications
4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group can influence the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylbutyl)-5,7-dinitro-1H-benzimidazole: Lacks the trifluoromethyl group.
4-(3-Methylbutyl)-5-nitro-2-(trifluoromethyl)-1H-benzimidazole: Contains only one nitro group.
4-(3-Methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole: Lacks both nitro groups.
Uniqueness
The presence of both nitro groups and the trifluoromethyl group in 4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole makes it unique, providing distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
60167-92-2 |
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Molecular Formula |
C13H13F3N4O4 |
Molecular Weight |
346.26 g/mol |
IUPAC Name |
7-(3-methylbutyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H13F3N4O4/c1-6(2)3-4-7-8(19(21)22)5-9(20(23)24)11-10(7)17-12(18-11)13(14,15)16/h5-6H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
ODGLJEMRTVPNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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